

Tetramethylgermane: A Technical Guide to Health and Safety Risks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetramethylgermane**

Cat. No.: **B1582461**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylgermane ((CH₃)₄Ge) is a volatile, organogermanium compound utilized primarily as a precursor in chemical vapor deposition (CVD) for the production of germanium-containing semiconductor thin films.^{[1][2]} While its application in the electronics industry is significant, a comprehensive understanding of its health and safety risks is crucial for personnel handling this substance. This technical guide synthesizes the available toxicological data, outlines potential hazards, and provides context based on related organometallic compounds. It is important to note that specific, in-depth toxicological studies on **tetramethylgermane** are limited in the public domain. Therefore, a cautious approach, guided by the precautionary principle, is essential when working with this compound. This document presents the known data and offers a framework for risk assessment in the absence of a complete toxicological profile.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of **tetramethylgermane** is fundamental to safe handling and risk mitigation. These properties dictate its behavior under various laboratory and industrial conditions, influencing factors such as volatility, flammability, and potential for exposure.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₂ Ge	[3][4][5]
Molecular Weight	132.77 g/mol	[4][6]
CAS Number	865-52-1	[4][6]
Appearance	Colorless liquid	[3][4]
Boiling Point	43-44 °C at 740 mmHg	[3][7]
Melting Point	-88 °C (decomposes)	[3]
Density	0.978 g/mL at 25 °C	[3][5]
Vapor Pressure	465 mbar at 20 °C	[5]
Flash Point	-37 °C (-34.6 °F) - closed cup	[4]
Solubility	Not miscible or difficult to mix in water. Soluble in ethanol, ether, and gasoline.	[7]

Toxicological Data

The available quantitative toxicological data for **tetramethylgermane** is sparse. The primary source of acute toxicity information comes from the Registry of Toxic Effects of Chemical Substances (RTECS).

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a substance. The known data for **tetramethylgermane** is summarized below.

Route of Exposure	Species	Test	Result	Reference(s)
Inhalation	Mouse	LC ₅₀	> 2,500 mg/m ³ / 10 min	[6]

This single data point indicates that the lethal concentration for 50% of the test subjects was not reached at 2,500 mg/m³ over a 10-minute exposure period. While this suggests a relatively low order of acute inhalation toxicity under these specific conditions, it is insufficient to fully characterize the acute hazard. No specific oral or dermal LD₅₀ values have been identified in the reviewed literature.

Chronic Toxicity, NOAEL, and LOAEL

There is no available information on the chronic toxicity of **tetramethylgermane**. Similarly, No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) values have not been established. The absence of this data necessitates a conservative approach to handling, assuming that long-term or repeated exposure could lead to adverse health effects.

Hazard Identification and GHS Classification

Tetramethylgermane is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.

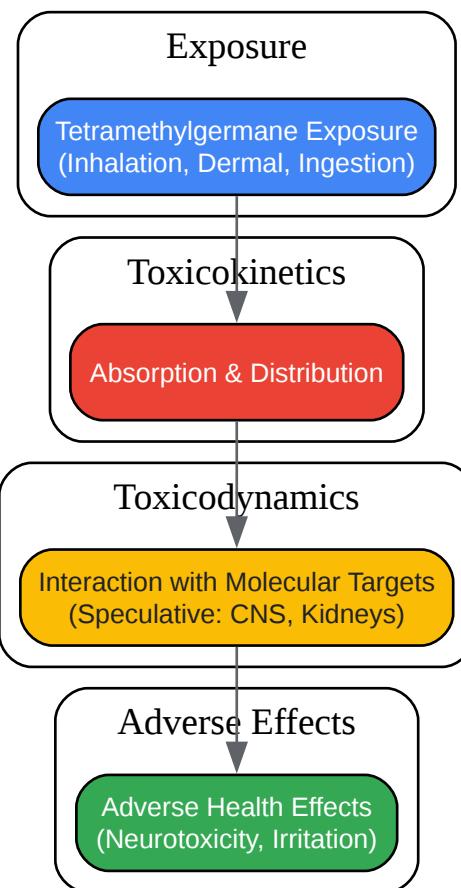
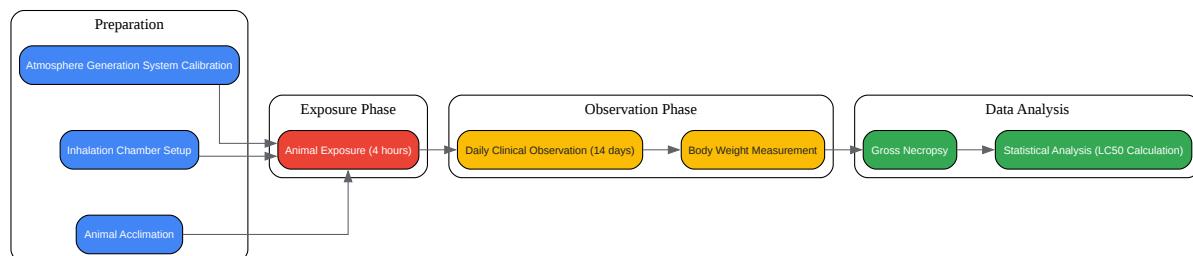
Hazard Class	Hazard Category	GHS Code	Hazard Statement	Reference(s)
Flammable Liquids	2	H225	Highly flammable liquid and vapor	[3][6]
Acute Toxicity, Oral	4	H302	Harmful if swallowed	[6]
Acute Toxicity, Dermal	4	H312	Harmful in contact with skin	[6]
Acute Toxicity, Inhalation	4	H332	Harmful if inhaled	[6]
Serious Eye Damage/Eye Irritation	2A	H319	Causes serious eye irritation	[6]

In addition to the formal GHS classifications, **tetramethylgermane** is noted as a potential neurotoxin.[\[6\]](#)

Experimental Protocols

Due to the limited specific toxicological studies on **tetramethylgermane**, detailed experimental protocols from its own literature are not available. However, to fulfill the requirement for methodological insight, a standard protocol for acute inhalation toxicity testing, such as OECD Test Guideline 403, is described here as a representative example of how the LC₅₀ value would be determined.

General Protocol for Acute Inhalation Toxicity Study (based on OECD 403)



Objective: To determine the median lethal concentration (LC₅₀) of a substance following a short-term inhalation exposure.

Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both sexes should be represented.

Methodology:

- **Chamber:** A whole-body or nose-only inhalation chamber is used to expose the animals to the test substance's vapor. The chamber is designed to provide a stable and uniform concentration of the test atmosphere.
- **Atmosphere Generation:** For a volatile liquid like **tetramethylgermane**, the test atmosphere is generated by a calibrated vaporization system. The concentration of the substance in the chamber is continuously monitored.
- **Exposure:** Animals are exposed to a range of concentrations of the test substance for a fixed period, typically 4 hours. A control group is exposed to filtered air under the same conditions.
- **Observation:** Following exposure, the animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

- Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
- Data Analysis: The LC₅₀ is calculated using appropriate statistical methods, such as probit analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. product.rikenkeiki.co.jp [product.rikenkeiki.co.jp]
- 2. americanelements.com [americanelements.com]
- 3. gelest.com [gelest.com]
- 4. canbipharm.com [canbipharm.com]
- 5. dockchemicals.com [dockchemicals.com]
- 6. Tetramethylgermanium | C4H12Ge | CID 70079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- To cite this document: BenchChem. [Tetramethylgermane: A Technical Guide to Health and Safety Risks]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582461#health-and-safety-risks-of-tetramethylgermane-exposure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com